Fursultiamine hydrochloride

Description

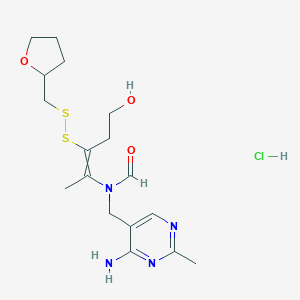

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOLNDOMSBSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048602 | |

| Record name | Fursultiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-43-3 | |

| Record name | Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2-furanyl)methyl]dithio]-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fursultiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fursultiamine Hydrochloride: A Multifaceted Modulator of Neuroinflammatory Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying pathology in a vast spectrum of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. The intricate interplay between metabolic dysfunction, oxidative stress, and glial cell activation presents a formidable challenge for therapeutic intervention. Thiamine (Vitamin B1) is fundamental to central nervous system (CNS) function, and its deficiency is unequivocally linked to neuroinflammatory cascades and subsequent neuronal damage.[1][2][3] Fursultiamine, a lipid-soluble derivative of thiamine, demonstrates superior bioavailability and blood-brain barrier penetration, positioning it as a promising agent to counteract these pathological processes.[4][5][6] This guide provides an in-depth exploration of the core mechanisms by which fursultiamine hydrochloride mitigates neuroinflammation. We will dissect its action from fundamental metabolic restoration to the downstream modulation of key inflammatory signaling pathways, supported by field-proven experimental frameworks for its investigation.

The Foundational Advantage: Superior CNS Thiamine Delivery

Standard thiamine is a water-soluble molecule, and its transport across both the intestinal epithelium and the blood-brain barrier is a slow, carrier-mediated process.[7][8] This limitation can hinder the rapid restoration of thiamine levels within the CNS during periods of high metabolic demand or deficiency. Fursultiamine (thiamine tetrahydrofurfuryl disulfide, TTFD) was specifically engineered to overcome this hurdle.[4][7] Its lipophilic nature allows it to be absorbed more efficiently via passive diffusion and, critically, to penetrate the blood-brain barrier far more effectively than its parent compound.[4][5][6]

Once within the CNS, fursultiamine is reduced, breaking the disulfide bond to release active thiamine. This thiamine is then phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), the essential coenzyme for crucial metabolic enzymes.[4]

Caption: Fursultiamine's enhanced absorption and blood-brain barrier (BBB) penetration.

Core Mechanism 1: Re-establishing Metabolic Homeostasis

The brain is highly dependent on glucose metabolism to meet its substantial energy demands.[4] Thiamine pyrophosphate (TPP) is an indispensable coenzyme for two key mitochondrial enzyme complexes in this process: the Pyruvate Dehydrogenase Complex (PDHC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[2]

-

PDHC: Links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.

-

KGDHC: A rate-limiting enzyme within the Krebs cycle.

In thiamine deficiency, the activity of these enzymes plummets, leading to impaired oxidative metabolism, decreased ATP production, and a buildup of lactate.[2][9] This metabolic crisis is a primary trigger for neuroinflammation.[3] By efficiently delivering thiamine to the brain, fursultiamine restores TPP levels, thereby normalizing the function of PDHC and KGDHC. This action re-establishes mitochondrial efficiency and cellular energy status, removing a key instigator of the inflammatory cascade.

Core Mechanism 2: Attenuation of Oxidative Stress

The metabolic dysfunction arising from thiamine deficiency directly fuels oxidative stress. Impaired mitochondrial respiration leads to the leakage of electrons from the electron transport chain, resulting in the excessive production of reactive oxygen species (ROS), particularly mitochondrial superoxide.[2][10] This surge in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and further propagating inflammatory signaling.

Fursultiamine has demonstrated direct antioxidant and anti-apoptotic effects by mitigating this process.[10][11] By restoring the function of TPP-dependent enzymes, it enhances the efficiency of the Krebs cycle and electron transport, thereby reducing the generation of mitochondrial ROS.[10] This reduction in the primary source of oxidative damage is a critical step in halting the progression of neuroinflammation.

Caption: Fursultiamine's mechanism for attenuating oxidative stress.

Core Mechanism 3: Modulation of Glial Activation and Cytokine Production

Microglia, the resident immune cells of the CNS, are primary actors in neuroinflammation.[12] Pathological stimuli, including metabolic stress and oxidative damage, trigger their activation into a pro-inflammatory M1 phenotype.[9] Activated microglia release a barrage of inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which contribute to neuronal damage.[9][13]

Thiamine deficiency is a potent activator of microglia.[3][14] While direct studies on fursultiamine are emerging, related thiamine derivatives provide strong evidence for a class-wide anti-inflammatory effect. Benfotiamine and Allithiamine have been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines.[14][15] This is achieved, in part, through the inhibition of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB). NF-κB is a master transcriptional regulator of inflammatory genes. By preventing its activation, thiamine derivatives can effectively turn down the volume of the neuroinflammatory response.

Caption: Fursultiamine's proposed inhibition of the pro-inflammatory NF-κB pathway.

Experimental Frameworks for Mechanistic Validation

A robust investigation into fursultiamine's anti-neuroinflammatory effects requires a multi-tiered approach, combining in vitro and in vivo models with precise analytical techniques.

In Vitro Neuroinflammation Model

Rationale: Co-cultures of neurons and microglia provide a powerful, controlled system to study the direct effects of an inflammatory challenge on neuronal viability and the protective potential of a therapeutic compound.[16][17] The murine microglial cell line BV-2 is widely used for its reproducibility in high-throughput screening.[16][18] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4) and is a standard tool for inducing an inflammatory state.[13][17][19]

Experimental Protocol: LPS-Induced Inflammation in a Neuron-Microglia Co-culture

-

Cell Plating: Plate primary cortical neurons in a 24-well plate. Allow neurons to mature for 5-7 days in vitro.

-

Co-culture Seeding: Seed BV-2 microglial cells onto the mature neuronal culture at a neuron:microglia ratio of 5:1.[17] Allow 24 hours for the microglia to settle.

-

Pre-treatment: Treat designated wells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.

-

Inflammatory Challenge: Add LPS (100 ng/mL) to all wells except the negative control group.[17]

-

Incubation: Incubate the co-cultures for 24 hours.

-

Endpoint Analysis:

-

Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis via ELISA. Store at -80°C.

-

Cell Viability: Assess neuronal viability using an MTT assay or by immunofluorescence staining for a neuronal marker (e.g., MAP2) and a nuclear viability stain (e.g., Hoechst 33342).

-

Protein Lysate: Lyse the remaining cells for Western blot analysis of inflammatory pathway proteins.

-

Key Analytical Protocols

Protocol 1: Quantifying Cytokine Release by ELISA

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific cytokine concentrations in biological fluids due to its high sensitivity and specificity.[20][21]

-

Plate Coating: Dilute the anti-cytokine capture antibody (e.g., anti-mouse TNF-α) to 2 µg/mL in binding solution.[22] Add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of Blocking Buffer (e.g., PBS with 10% FBS) to each well. Incubate for 1-2 hours at room temperature (RT).

-

Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (collected cell culture supernatants) to the wells. Incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate. Add 100 µL of biotinylated anti-cytokine detection antibody (diluted to 1 µg/mL) to each well. Incubate for 1 hour at RT.[22]

-

Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate. Incubate for 30 minutes at RT.

-

Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution. Allow color to develop in the dark (5-15 minutes).

-

Reaction Stop: Add 50 µL of 2N H₂SO₄ to stop the reaction.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.

Protocol 2: Assessing Protein Expression by Western Blot

Rationale: Western blotting allows for the detection and relative quantification of specific proteins within a complex mixture, making it essential for studying the activation state of signaling pathways (e.g., phosphorylation of NF-κB components).

-

Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.[23][24] Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by size via SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at RT in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-NF-κB p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Visualizing Microglial Activation by Immunohistochemistry (IHC)

Rationale: IHC on brain tissue sections allows for the in-situ visualization of cellular morphology and protein localization, providing crucial spatial context. Staining for Iba1 is the standard method to identify microglia and assess their activation state based on morphological changes (from ramified to amoeboid).[25]

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then transfer to a sucrose solution for cryoprotection. Section the brain into 20-40 µm slices using a cryostat.[26]

-

Antigen Retrieval (if needed): Perform heat-induced epitope retrieval if required for the specific antibody.

-

Blocking & Permeabilization: Incubate sections for 1 hour in a blocking buffer containing a detergent (e.g., 0.3% Triton X-100) and normal serum (e.g., 5% Normal Goat Serum) to block non-specific sites and permeabilize membranes.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash sections 3x in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at RT, protected from light.[27]

-

Counterstaining: Wash sections. Apply a nuclear counterstain like DAPI or Hoechst 33342 for 10 minutes.[28]

-

Mounting: Wash sections and mount onto slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Effect of Fursultiamine on TNF-α Release in LPS-Stimulated Neuron-Microglia Co-cultures (Hypothetical Data)

| Treatment Group | TNF-α Concentration (pg/mL) ± SEM | % Inhibition |

| Vehicle Control | 25.4 ± 3.1 | - |

| LPS (100 ng/mL) | 875.2 ± 45.6 | 0% |

| LPS + Fursultiamine (10 µM) | 512.8 ± 33.1 | 41.4% |

| LPS + Fursultiamine (50 µM) | 243.7 ± 21.9 | 72.1% |

Conclusion and Future Directions

This compound presents a mechanistically compelling case for the management of neuroinflammation. Its therapeutic action is not monolithic but rather a cascade initiated by its superior ability to restore thiamine homeostasis in the CNS. This fundamental metabolic correction leads to the downstream attenuation of oxidative stress and the suppression of key pro-inflammatory pathways, ultimately protecting neurons from inflammatory damage.

Future research should aim to:

-

Investigate Chronic Models: Evaluate the efficacy of fursultiamine in animal models of chronic neuroinflammation and neurodegeneration (e.g., aged animals or transgenic models of Alzheimer's disease).[29]

-

Elucidate Astrocyte-Specific Effects: Explore the impact of fursultiamine on astrocytes, another key glial cell type involved in the neuroinflammatory response.

-

Clinical Biomarker Studies: Correlate fursultiamine administration with changes in inflammatory markers in the cerebrospinal fluid (CSF) or blood of human subjects to bridge the translational gap.[30][31]

By leveraging the experimental frameworks outlined in this guide, researchers can further unravel the therapeutic potential of this enhanced thiamine derivative, paving the way for novel strategies to combat the devastating impact of neuroinflammation.

References

- What is the mechanism of Fursultiamine?

- Cytokine ELISA Protocol - BD Biosciences.

- In Vitro Microglia Models as a Screening Platform to Support Neuroinflamm

- A Pivotal Role for Thiamine Deficiency in the Expression of Neuroinflammation Markers in Models of Alcohol-Rel

- Rodent models of neuroinflammation for Alzheimer's disease - PMC - PubMed Central - NIH.

- Immunohistochemistry (IHC) on mouse brain slices - Protocols.io. (2024-10-03).

- Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC - PubMed Central.

- Animal Models for Neuroinflammation and Potential Tre

- Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy - NINGBO INNO PHARMCHEM CO.,LTD.

- Immunohistochemistry (IHC) in mouse brain tissue - Bio-protocol.

- Cellular and Animal Models of Neurodegenerative and Neuroinflamm

- Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC - PubMed Central. (2025-07-04).

- What is Fursultiamine used for?

- Immunohistochemistry (IHC) Staining Mouse Brain Sections - Protocols.io. (2024-03-25).

- Animal Models for Neuroinflammation and Potential Tre

- Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC - PubMed Central. (2021-04-23).

- Neuroinflammation in animal models of traumatic brain injury - PMC - PubMed Central - NIH.

- Brain processing, slicing and immunohistochemistry protocol - Aligning Science Across Parkinson's.

- CYTOKINE ELISA | Bowdish Lab. (2011-04-07).

- Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC - NIH. (2015-05-12).

- Sequential ELISA to profile multiple cytokines

- Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH.

- Which is a good technique to measure the neuro-inflamm

- Thiamine Deficiency | Burke Neurological Institute | Weill Cornell Medicine.

- The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biom

- Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020-12-08).

- Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PubMed. (2025-07-04).

- Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegener

- Translational Neuroinflammation Assays for High-Throughput In Vitro Screening - Scantox. (2025-06-20).

- Unlocking the brain: A new method for Western blot protein detection

- Thiamine and benfotiamine: Focus on their therapeutic potential - PMC - NIH.

- Neuroinflammation Studies - Charles River Labor

- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (2012-09-20).

- New biomarker test accurately detects brain inflammation in Alzheimer's and Parkinson's. (2024-11-29).

- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed Central. (2021-05-21).

- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - NIH.

- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.

- Benfotiamine vs Lipid-soluble Thiamine Disulfide Deriv

- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - ResearchG

- Maintaining Brain Health by Monitoring Inflammatory Processes: a Mechanism to Promote Successful Aging - PubMed Central.

- A pivotal role for thiamine deficiency in the expression of neuroinflammation markers in models of alcohol-rel

- Western blot protocol - Abcam.

- Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activ

- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed. (2021-09-26).

- Western Blot Tips for Detection of Proteins Present in Tissue Lys

- Best protocol to perform Western Blot from mice brain?

- Is it possible to quantify proteins by western blotting in brain fixed with 4% paraformaldehyde?

- Inflammatory markers and imaging patterns of advanced brain aging in the general popul

Sources

- 1. A Pivotal Role for Thiamine Deficiency in the Expression of Neuroinflammation Markers in Models of Alcohol-Related Brain Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine Deficiency | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]

- 4. What is the mechanism of Fursultiamine? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. What is Fursultiamine used for? [synapse.patsnap.com]

- 7. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives - Page 3 [medscape.com]

- 9. Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]

- 14. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scantox.com [scantox.com]

- 19. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biomatik.com [biomatik.com]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. researchgate.net [researchgate.net]

- 25. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 27. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 28. protocols.io [protocols.io]

- 29. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. New biomarker test accurately detects brain inflammation in [ukdri.ac.uk]

- 31. Maintaining Brain Health by Monitoring Inflammatory Processes: a Mechanism to Promote Successful Aging - PMC [pmc.ncbi.nlm.nih.gov]

Fursultiamine Hydrochloride for Mitochondrial Dysfunction in Alzheimer's Disease: A Technical Guide

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex pathophysiology, in which mitochondrial dysfunction has emerged as a central and early event. The resulting impairment in cerebral glucose metabolism and energy production, coupled with increased oxidative stress, contributes significantly to the synaptic failure and neuronal loss that underpin the cognitive decline in AD. Thiamine (Vitamin B1) is an essential cofactor for key mitochondrial enzymes that bridge glycolysis and the tricarboxylic acid (TCA) cycle. Evidence points to diminished levels and activities of thiamine-dependent enzymes in the brains of AD patients. Fursultiamine hydrochloride, a lipid-soluble derivative of thiamine, offers a promising therapeutic strategy due to its enhanced bioavailability and ability to cross the blood-brain barrier. This technical guide provides an in-depth exploration of the rationale and scientific framework for investigating this compound as a targeted intervention to mitigate mitochondrial dysfunction in Alzheimer's disease. We will delve into the molecular mechanisms, present a critical analysis of the current evidence, and provide detailed experimental protocols for researchers and drug development professionals in the field.

The Central Role of Mitochondrial Dysfunction in Alzheimer's Disease Pathogenesis

The brain, despite constituting only 2% of the body's mass, consumes approximately 20% of its total oxygen and glucose, underscoring its profound dependence on efficient energy metabolism. Mitochondria are the primary orchestrators of this energy production through oxidative phosphorylation (OXPHOS). In Alzheimer's disease, a cascade of pathological events, including the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau, converges on mitochondria, leading to a bioenergetic crisis.[1][2]

Key features of mitochondrial dysfunction in AD include:

-

Impaired Electron Transport Chain (ETC) and Reduced ATP Synthesis: The activities of several ETC complexes, particularly Complex I and Complex IV, are diminished in AD brains.[1] This leads to a significant reduction in ATP production, compromising essential neuronal functions such as neurotransmission, maintenance of ion gradients, and synaptic plasticity.[3]

-

Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS. The impaired ETC results in electron leakage, leading to the formation of superoxide radicals and other damaging ROS. This exacerbates oxidative stress, a well-established feature of AD pathology.[1][4]

-

Altered Mitochondrial Dynamics: The delicate balance between mitochondrial fission and fusion is disrupted in AD, leading to fragmented and dysfunctional mitochondria.[1]

-

Dysregulated Calcium Homeostasis: Mitochondria play a crucial role in buffering intracellular calcium. In AD, mitochondrial calcium handling is impaired, contributing to excitotoxicity and apoptosis.[1]

This chronic state of impaired energy metabolism and heightened oxidative stress creates a vicious cycle that drives neurodegeneration.[2][4]

Thiamine and its Indispensable Role in Cerebral Energy Metabolism

Thiamine, in its active form, thiamine diphosphate (TPP), is a critical cofactor for several key enzymes involved in carbohydrate metabolism.[5][6] Deficiencies in these enzymes have been directly implicated in AD pathology.[7][8][9]

Key Thiamine-Dependent Enzymes

-

Pyruvate Dehydrogenase Complex (PDHC): Located in the mitochondrial matrix, PDHC is the gatekeeper enzyme that links glycolysis to the TCA cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[10][11] Reduced PDHC activity is a consistent finding in AD brains and is correlated with the severity of dementia.[7][12][13] This impairment leads to a bottleneck in glucose utilization and a shift towards less efficient anaerobic metabolism.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): This is a rate-limiting enzyme in the TCA cycle.[7] Like PDHC, its activity is significantly reduced in AD brains, further compromising the cell's energy-producing capacity.[5][8]

-

Transketolase: A key enzyme in the pentose phosphate pathway (PPP), which is crucial for the synthesis of nucleotides and the production of NADPH, a primary cellular antioxidant. Reduced transketolase activity in AD can impair the brain's ability to counteract oxidative stress.[5]

The interconnectedness of these pathways means that a deficit in thiamine-dependent processes can have profound and widespread consequences for neuronal health.[9]

This compound: A Superior Thiamine Pro-drug

Standard thiamine is a water-soluble vitamin with limited absorption from the gastrointestinal tract and poor penetration across the blood-brain barrier.[14][15] This has limited the therapeutic efficacy of conventional thiamine supplementation in neurological disorders.

Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine.[14] Its lipophilic nature allows for enhanced absorption via passive diffusion across the intestinal membrane and, crucially, more efficient transport across the blood-brain barrier.[14][16] Once inside the cell, Fursultiamine is reduced to release free thiamine, which is then phosphorylated to the active coenzyme, TPP.[14] This leads to significantly higher and more sustained intracellular and intra-brain levels of thiamine compared to equivalent doses of standard thiamine hydrochloride.[17]

Proposed Mechanism of Action in Alzheimer's Disease

The primary therapeutic hypothesis for Fursultiamine in AD is its ability to restore the activity of thiamine-dependent enzymes within the brain. By increasing the availability of TPP, Fursultiamine is expected to:

-

Enhance Mitochondrial Respiration: By boosting the activity of PDHC and KGDHC, Fursultiamine can help restore the flow of substrates through the TCA cycle, leading to increased NADH production and subsequent ATP synthesis via the ETC.

-

Reduce Oxidative Stress: Improved mitochondrial function can decrease electron leakage and subsequent ROS production.[18] Furthermore, by supporting transketolase activity, Fursultiamine may enhance the production of NADPH, thereby bolstering the cellular antioxidant defense system.

-

Improve Cerebral Glucose Metabolism: By alleviating the enzymatic bottlenecks at PDHC and KGDHC, Fursultiamine can help normalize the brain's ability to metabolize glucose, a key deficit observed in AD.[9]

The following diagram illustrates the proposed mechanism of Fursultiamine in mitigating mitochondrial dysfunction in AD.

Caption: Proposed mechanism of Fursultiamine in neuronal mitochondria.

Current Evidence and Comparative Analysis

It is noteworthy that another lipid-soluble thiamine derivative, benfotiamine, has garnered significant attention. Studies in APP/PS1 transgenic mice, a model of AD, have shown that benfotiamine can reduce amyloid plaque burden and phosphorylated tau levels, effects that were not observed with Fursultiamine in the same study.[21][22] However, both derivatives were effective at increasing thiamine levels in the brain.[21][23] This suggests that while both compounds can effectively deliver thiamine to the brain, their downstream effects may differ, potentially due to distinct metabolic pathways or off-target effects. Benfotiamine, for instance, has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key kinase involved in tau hyperphosphorylation, through a thiamine-independent mechanism.[21]

These findings underscore the need for head-to-head comparative studies and a deeper mechanistic understanding of how different thiamine derivatives engage with the complex pathophysiology of AD.

Experimental Protocols for Preclinical Evaluation

To rigorously evaluate the therapeutic potential of this compound for mitochondrial dysfunction in AD, a series of well-defined preclinical experiments are essential. The following protocols provide a framework for such an investigation using both in vitro and in vivo models of AD.

In Vitro Model: Aβ-treated Neuronal Cell Lines (e.g., SH-SY5Y)

Objective: To determine if Fursultiamine can protect against Aβ-induced mitochondrial dysfunction.

Methodology:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in standard media.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.

-

Induce mitochondrial toxicity by exposing cells to oligomeric Aβ (1-42) (e.g., 5 µM) for an additional 24 hours.

-

Include vehicle control and Aβ-only control groups.

-

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

-

Plate treated cells in a Seahorse XF microplate.

-

Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

Measure key parameters of mitochondrial respiration:

-

Basal Respiration

-

ATP-linked Respiration

-

Maximal Respiration

-

Spare Respiratory Capacity

-

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Stain cells with a potentiometric dye such as JC-1 or TMRM.

-

Analyze by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or TMRM intensity indicates depolarization of the mitochondrial membrane.

-

-

Mitochondrial ROS Measurement:

-

Load cells with a mitochondria-specific ROS indicator, such as MitoSOX Red.

-

Quantify fluorescence intensity using flow cytometry or a fluorescence plate reader.

-

-

Cellular ATP Level Assay:

-

Lyse the cells and measure ATP content using a luciferase-based luminescence assay kit.

-

In Vivo Model: Transgenic Mouse Model of AD (e.g., 5XFAD or APP/PS1)

Objective: To assess the long-term effects of Fursultiamine administration on brain mitochondrial function and AD pathology.

Methodology:

-

Animal Treatment:

-

Administer this compound (e.g., 50 mg/kg/day via oral gavage) or vehicle to transgenic and wild-type littermate mice for a period of 3-6 months, beginning before or at the onset of pathology.

-

-

Isolation of Brain Mitochondria:

-

At the end of the treatment period, euthanize mice and rapidly dissect brain regions of interest (e.g., cortex and hippocampus).

-

Isolate mitochondria using differential centrifugation with a Percoll gradient.

-

-

High-Resolution Respirometry (Oroboros O2k):

-

Assess the function of isolated mitochondria using a substrate-uncoupler-inhibitor titration (SUIT) protocol.

-

Measure oxygen consumption rates with various substrates and inhibitors to pinpoint effects on specific ETC complexes and pathways.

-

-

Enzyme Activity Assays:

-

Measure the activity of PDHC and KGDHC in brain tissue homogenates or isolated mitochondria using spectrophotometric or fluorometric assay kits.

-

-

Histopathological Analysis:

-

Perform immunohistochemistry on brain sections to quantify amyloid plaque load (using antibodies like 6E10) and phosphorylated tau (e.g., AT8).

-

The following diagram outlines the general experimental workflow for preclinical evaluation.

Sources

- 1. Mitochondrial Dysfunction in Alzheimer’s Disease: A Biomarker of the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Dysfunction in Alzheimer’s Disease: Opportunities for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria in Alzheimer’s Disease Pathogenesis [mdpi.com]

- 4. Supplemental thiamine as a practical, potential way to prevent Alzheimer's disease from commencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate Dehydrogenase Complex: Metabolic Link to Ischemic Brain Injury and Target of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 12. An immunochemical study of the pyruvate dehydrogenase deficit in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decreased pyruvate dehydrogenase complex activity in Huntington and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Fursultiamine? [synapse.patsnap.com]

- 15. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Fursultiamine used for? [synapse.patsnap.com]

- 17. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondrial Dysfunction and Neurodegenerative Disorders: Role of Nutritional Supplementation | MDPI [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Fursultiamine Hydrochloride and the Gut-Brain Axis: A Technical Guide for Researchers

Abstract

The gut-brain axis represents a paradigm shift in our understanding of neurological and gastrointestinal health, revealing a complex bidirectional communication network. Thiamine (Vitamin B1) is a critical cofactor in this network, essential for neuronal function and gut homeostasis. However, its therapeutic potential has been hampered by poor bioavailability. Fursultiamine hydrochloride, a lipophilic derivative of thiamine, overcomes this limitation, offering enhanced absorption and the ability to cross the blood-brain barrier. This technical guide provides an in-depth exploration of the multifaceted effects of fursultiamine on the gut-brain axis. We will delve into its unique pharmacological properties, its putative mechanisms of action on the gut microbiota, intestinal barrier integrity, neuroinflammation, and neurotransmitter systems. Furthermore, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to investigate the therapeutic potential of fursultiamine in modulating the gut-brain axis and its implications for neurological and gastrointestinal disorders.

Introduction: The Gut-Brain Axis and the Critical Role of Thiamine

The gut-brain axis is a sophisticated bidirectional communication system connecting the central nervous system (CNS) and the gastrointestinal (GI) tract. This intricate network involves neural, endocrine, immune, and metabolic pathways, with the gut microbiota emerging as a key regulator.[1][2] Disruptions in this axis are implicated in a wide range of disorders, from irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) to anxiety, depression, and neurodegenerative diseases.[1][3]

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes crucial to glucose metabolism and energy production, particularly in the brain.[4][5] Thiamine deficiency has profound neurological consequences, as seen in Wernicke-Korsakoff syndrome.[6][7] Emerging evidence also highlights the detrimental effects of thiamine deficiency on the GI system, leading to impaired motility, compromised gut barrier integrity, and inflammation.[8][9] The enteric nervous system (ENS), often referred to as the "second brain," is highly sensitive to thiamine levels, impacting the synthesis of key neurotransmitters like acetylcholine, which is vital for proper gut function.[9][10]

This compound: A Superior Thiamine Pro-Drug

Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine.[4][11] Its lipophilicity allows for efficient absorption from the gastrointestinal tract via passive diffusion, bypassing the saturable, carrier-mediated transport of water-soluble thiamine.[4] This results in significantly higher bioavailability.[12][13] Once absorbed, fursultiamine is readily converted to TPP, the biologically active form of thiamine.[4]

A key advantage of fursultiamine is its ability to effectively cross the blood-brain barrier, delivering thiamine to the CNS more efficiently than its water-soluble counterparts.[4][14] This property makes it a compelling candidate for investigating and potentially treating neurological conditions linked to the gut-brain axis.

The Impact of Fursultiamine on the Gut Microbiota

While direct studies on the effects of fursultiamine on the gut microbiota are still nascent, a strong theoretical framework and evidence from thiamine research suggest a significant modulatory role. The gut microbiota both produces and consumes thiamine, indicating a complex interplay.[8]

Thiamine supplementation has been shown to influence the composition of the gut microbiota, notably increasing the abundance of beneficial, butyrate-producing bacteria such as Faecalibacterium prausnitzii and Roseburia hominis.[15][16][17] These short-chain fatty acids (SCFAs), particularly butyrate, are the primary energy source for colonocytes, enhance gut barrier function, and possess anti-inflammatory properties.[18][19]

Hypothesized Effects of Fursultiamine on Gut Microbiota:

-

Increased SCFA Production: By providing a readily available source of thiamine, fursultiamine may foster the growth of thiamine-dependent, butyrate-producing bacteria.

-

Modulation of Microbial Composition: Fursultiamine may shift the overall microbial landscape towards a more symbiotic state, potentially reducing the abundance of pro-inflammatory taxa.

-

Amelioration of Dysbiosis: In conditions characterized by gut dysbiosis and thiamine deficiency, such as IBD and chronic fatigue syndrome, fursultiamine could help restore a healthier microbial balance.[15][20][21]

Experimental Protocol: 16S rRNA Gene Sequencing to Profile Gut Microbiota

This protocol outlines the steps for analyzing changes in the gut microbial community in response to fursultiamine administration in a murine model.

1. Sample Collection and DNA Extraction:

- Collect fecal pellets from control and fursultiamine-treated mice at baseline and specified time points.

- Immediately freeze samples at -80°C.

- Extract microbial DNA using a commercially available kit optimized for fecal samples, ensuring minimal bias.

2. 16S rRNA Gene Amplification and Library Preparation:

- Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) using universal primers with Illumina adapters.[22]

- Perform PCR in triplicate for each sample to minimize amplification bias.[23]

- Pool and purify the PCR products.

- Quantify the library and prepare it for sequencing.

3. Sequencing:

- Sequence the amplicon library on an Illumina MiSeq platform using a 2x250 bp paired-end run.

4. Bioinformatic Analysis:

- Process raw sequencing reads using a pipeline such as QIIME 2 or DADA2.[23]

- Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

- Cluster sequences into Amplicon Sequence Variants (ASVs).

- Assign taxonomy to ASVs using a reference database (e.g., Greengenes, SILVA).

- Analyze alpha and beta diversity to assess changes in microbial community structure.

- Identify differentially abundant taxa between treatment groups.

Fursultiamine and Intestinal Barrier Integrity

A compromised intestinal barrier, or "leaky gut," allows for the translocation of endotoxins like lipopolysaccharide (LPS) and other pro-inflammatory molecules from the gut lumen into circulation, contributing to systemic and neuro-inflammation.[3] Thiamine deficiency has been linked to impaired gut barrier function.[8][9]

Fursultiamine, by replenishing thiamine levels, is hypothesized to enhance intestinal barrier integrity through several mechanisms:

-

Energy for Epithelial Cells: Providing TPP for optimal energy production in intestinal epithelial cells, which have a high turnover rate.

-

Upregulation of Tight Junction Proteins: Potentially increasing the expression of tight junction proteins like occludin and ZO-1, which are crucial for maintaining a sealed barrier.[13]

-

Reduction of Gut Inflammation: By modulating the gut microbiota and reducing the production of pro-inflammatory cytokines.

Experimental Protocol: Assessing Intestinal Permeability In Vivo

This protocol measures intestinal permeability in mice using the fluorescein isothiocyanate-dextran (FITC-dextran) assay.

1. Animal Treatment:

- Administer fursultiamine or a vehicle control to mice for a specified duration.

- Fast the mice for 4-6 hours before the assay.

2. FITC-Dextran Administration:

- Administer a known concentration of FITC-dextran (e.g., 4 kDa) to the mice via oral gavage.

3. Blood Collection:

- After a defined period (e.g., 4 hours), collect blood via cardiac puncture.

- Isolate serum by centrifugation.

4. Fluorescence Measurement:

- Measure the fluorescence of the serum samples using a fluorescence spectrophotometer.

- Generate a standard curve with known concentrations of FITC-dextran.

5. Data Analysis:

- Calculate the concentration of FITC-dextran in the serum. Higher concentrations indicate increased intestinal permeability.

Neuroinflammation and the Modulatory Role of Fursultiamine

Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory cytokines, is a hallmark of many neurological disorders.[24] The gut-brain axis plays a significant role in modulating neuroinflammatory processes.[3]

Fursultiamine is posited to mitigate neuroinflammation through both direct and indirect mechanisms:

-

Direct Effects in the CNS: Its ability to cross the blood-brain barrier allows for direct antioxidant and anti-inflammatory effects within the brain.[5]

-

Indirect Effects via the Gut: By improving gut barrier function and reducing the systemic inflammatory load originating from the gut, fursultiamine can decrease the triggers of neuroinflammation.

-

Vagus Nerve Stimulation: The vagus nerve is a primary communication pathway between the gut and the brain, and its stimulation has anti-inflammatory effects.[2][25] By promoting a healthy gut environment, fursultiamine may indirectly modulate vagal tone.

Experimental Protocol: Quantification of Cytokines in Gut and Brain Tissue

This protocol describes the measurement of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines in tissue homogenates.

1. Tissue Collection:

- Euthanize control and fursultiamine-treated mice.

- Perfuse with ice-cold PBS to remove blood.

- Dissect colon and specific brain regions (e.g., hippocampus, prefrontal cortex).

- Snap-freeze tissues in liquid nitrogen and store at -80°C.

2. Tissue Homogenization:

- Homogenize thawed tissues in a lysis buffer containing protease inhibitors.

- Centrifuge to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

- Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

4. Cytokine Measurement:

- Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of specific cytokines.

- Normalize cytokine concentrations to the total protein concentration.

5. Data Analysis:

- Compare cytokine levels between treatment groups to assess the anti-inflammatory effects of fursultiamine.

Fursultiamine's Influence on Neurotransmitter Systems

Thiamine is essential for the synthesis of several neurotransmitters.[10] TPP is a cofactor for pyruvate dehydrogenase, which links glycolysis to the Krebs cycle and the production of acetyl-CoA, the precursor to acetylcholine.[8] Thiamine deficiency can lead to reduced acetylcholine synthesis, impacting both central cholinergic pathways and the enteric nervous system.[10]

Recent research has also shown that fursultiamine can increase dopamine release in the medial prefrontal cortex, which may contribute to its effects on motivation and physical activity.[23]

Potential Effects of Fursultiamine on Neurotransmitters:

-

Enhanced Acetylcholine Synthesis: By ensuring an adequate supply of TPP.

-

Modulation of Dopaminergic Pathways: Potentially impacting mood, cognition, and motor control.

-

Regulation of other Neurotransmitters: Thiamine is also involved in the metabolism of glutamate and GABA.[10]

Data Presentation

Table 1: Pharmacokinetic Properties of Fursultiamine vs. Thiamine

| Parameter | Fursultiamine (TTFD) | Thiamine Hydrochloride | Reference(s) |

| Solubility | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) | [4][14] |

| Absorption | High (passive diffusion) | Low (saturable transport) | [4] |

| Bioavailability | Significantly higher | Lower | [12][13] |

| Blood-Brain Barrier Permeability | High | Low | [4][14] |

Table 2: Potential Biomarkers for Assessing Fursultiamine's Effect on the Gut-Brain Axis

| Domain | Biomarker | Sample Type | Rationale |

| Gut Microbiota | Alpha/Beta Diversity, Relative Abundance of Butyrate Producers | Feces | Assess changes in microbial community structure |

| Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) | Feces, Serum | Measure products of microbial fermentation with anti-inflammatory properties | |

| Intestinal Barrier | FITC-Dextran | Serum | In vivo measure of intestinal permeability |

| Zonulin, Occludin, Claudin-5 | Colon Tissue, Serum | Measure tight junction protein expression and integrity | |

| Inflammation | TNF-α, IL-1β, IL-6, IL-10 | Colon Tissue, Brain Tissue, Serum | Quantify pro- and anti-inflammatory cytokines |

| Lipopolysaccharide (LPS) | Serum | Marker of bacterial translocation | |

| Neurochemistry | Acetylcholine, Dopamine, Serotonin | Brain Tissue | Assess neurotransmitter levels |

Visualization of Pathways and Workflows

Signaling Pathway: Fursultiamine's Proposed Mechanism of Action on the Gut-Brain Axis

Caption: Proposed mechanisms of fursultiamine's action on the gut-brain axis.

Experimental Workflow: Investigating Fursultiamine's Effects in a Murine Model

Caption: An integrated workflow for preclinical investigation of fursultiamine.

Conclusion and Future Directions

This compound presents a significant therapeutic opportunity for disorders linked to the gut-brain axis. Its superior pharmacokinetic profile addresses the primary limitation of conventional thiamine supplementation. While the direct effects of fursultiamine on the gut microbiota and intestinal barrier are yet to be fully elucidated, the existing evidence for thiamine's role provides a strong rationale for further investigation.

Future research should prioritize well-designed preclinical and clinical studies to:

-

Characterize the specific changes in the gut microbiome following fursultiamine administration.

-

Quantify the effects on intestinal barrier function and systemic endotoxemia.

-

Elucidate the precise mechanisms of neuroinflammation modulation.

-

Investigate its efficacy in models of specific gut-brain axis disorders, such as IBD, IBS, and chronic fatigue syndrome.

This technical guide provides a comprehensive framework for researchers to explore the promising potential of this compound in the burgeoning field of gut-brain axis research. The detailed protocols and outlined mechanisms aim to facilitate rigorous and impactful scientific inquiry.

References

- Haorah, J., et al. (2017). Impairment of Thiamine Transport at the GUT-BBB-AXIS Contributes to Wernicke's Encephalopathy. Molecular Neurobiology, 56(6), 4543-4557. [Link]

- Haorah, J., et al. (2017).

- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine? [Link]

- SIBO and Brain Fog Treatment: Can Thiamine Help? (2023). [Link]

- Patsnap Synapse. (2024).

- Lonsdale, D. (2023). Thiamine, gastrointestinal beriberi and acetylcholine signaling. Frontiers in Neurology, 14, 1221115. [Link]

- EO Nutrition. (2019). Thiamine Deficiency - A Potential Cause of SIBO and other Gut Dysfunction? [Link]

- Takeda Consumer Healthcare. (2018). Takeda Consumer Healthcare presented data during the 48th Society for Neuroscience annual meeting on the novel effect of Fursultiamine in promoting voluntary physical activity. Alinamin Pharmaceutical Co., Ltd. Newsroom. [Link]

- Kim, J., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical Therapeutics, 38(10), 2277-2285. [Link]

- Lonsdale, D. (2023). Thiamine, gastrointestinal beriberi and acetylcholine signaling. Frontiers in Neurology, 14, 1221115. [Link]

- Protective Effects of Ferulic Acid against Heat Stress-Induced Intestinal Epithelial Barrier Dysfunction In Vitro and In Vivo. (2016). PLoS ONE, 11(2), e0145236. [Link]

- News-Medical. (2024).

- ResearchGate. (n.d.).

- Enhancement of the gut barrier integrity by a microbial metabolite through the Nrf2 pathway. (2019).

- Luong, K. D., & Nguyễn, L. T. H. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences, 22(11), 5418. [Link]

- Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). (2021). Metabolites, 11(4), 223. [Link]

- Pharmacy Times. (2024). Pharmacists Can Recommend Vitamin B1 to Cure Chronic Fatigue Linked With Bowel Conditions. [Link]

- Wikipedia. (n.d.). Fursultiamine. [Link]

- Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues. (2023). Analytical and Bioanalytical Chemistry, 415(10), 2115-2127. [Link]

- Optimization of the 16S rRNA sequencing analysis pipeline for studying in vitro communities of gut commensals. (2022). iScience, 25(5), 104232. [Link]

- Dietary Vitamin B1 Intake Influences Gut Microbial Community and the Consequent Production of Short-Chain Fatty Acids. (2022). Metabolites, 12(5), 449. [Link]

- Dietary Vitamin B1 Intake Influences Gut Microbial Community and the Consequent Production of Short-Chain F

- Aarhus University. (2024).

- Neuroimmunomodulation of vagus nerve stimulation and the therapeutic implications. (2023). Frontiers in Neurology, 14, 1184248. [Link]

- Clinical trial examines effects of synbiotic blend for post-COVID-19 chronic fatigue syndrome. (2025). Nutritional Outlook. [Link]

- Gut Microbiota Analysis Results Are Highly Dependent on the 16S rRNA Gene Target Region, Whereas the Impact of DNA Extraction Is Minor. (2017). mSphere, 2(1), e00012-17. [Link]

- The Microbiota–Gut–Brain Axis: Psychoneuroimmunological Insights. (2022). International Journal of Molecular Sciences, 23(3), 1463. [Link]

- The Gut Microbiome in Myalgic Encephalomyelitis (ME)/Chronic Fatigue Syndrome (CFS). (2021). Frontiers in Immunology, 12, 628741. [Link]

- Understanding the Gut–Brain Axis and Its Therapeutic Implications for Neurodegenerative Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]

- Thiamine, gastrointestinal beriberi and acetylcholine signaling. (2023). Frontiers in Neurology, 14, 1221115. [Link]

- Effect of the supplement on the microbiome composition as a factor of... | Download Scientific Diagram. (n.d.).

- Gut–Brain Axis: Insights from Hippocampal Neurogenesis and Brain Tumor Development in a Mouse Model of Experimental Colitis Induced by Dextran Sodium Sulfate. (2021). Cancers, 13(21), 5543. [Link]

- MICROBIOTA-GUT-BRAIN AXIS IN AN AUTISM SPECTRUM DISORDER ANIMAL MODEL. (2025). Journal of Pediatric Gastroenterology and Nutrition, 79(Suppl 1), P75. [Link]

- Clinical evidence of the link between gut microbiome and myalgic encephalomyelitis/chronic fatigue syndrome: a retrospective review. (2024).

- Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis. (2024).

- View of Impact of selected novel plant bioactives on improvement of impaired gut barrier function using human primary cell intestinal epithelium. (2022). Functional Foods in Health and Disease, 12(12), 629-640. [Link]

- Mechanisms of vagus nerve stimulation for the treatment of neurodevelopmental disorders: a focus on microglia and neuroinflammation. (2025). Frontiers in Neuroscience, 18, 1527842. [Link]

- Effect of Probiotics in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). (n.d.). ClinicalTrials.gov. [Link]

- The microbiota-gut-brain axis. (n.d.). KU Leuven. [Link]

- Gut microbiome may predict invisible chronic fatigue syndrome and long COVID. (2025).

- Relationships of Gut Microbiota Composition, Short-Chain Fatty Acids and Polyamines with the Pathological Response to Neoadjuvant Radiochemotherapy in Colorectal Cancer Patients. (2021). Cancers, 13(16), 4172. [Link]

- Food Components and Dietary Habits: Keys for a Healthy Gut Microbiota Composition. (2020). Nutrients, 12(10), 3097. [Link]

- The role of gut microbiota‐derived metabolites in neuroinflammation. (2023). Neuroscience and Biobehavioral Reviews, 148, 105131. [Link]

- Factors affecting the composition of the gut microbiota, and its modulation. (2019). Journal of Animal Science and Technology, 61(4), 195-203. [Link]

- The Gut Microbiome-Neuroglia Axis: Implications for Brain Health, Inflammation, and Disease. (2024). International Journal of Molecular Sciences, 25(13), 7051. [Link]

- Butyric Acid Supplementation Reduces Changes in the Taxonomic and Functional Composition of Gut Microbiota Caused by H. pylori Eradication Therapy. (2023). International Journal of Molecular Sciences, 24(24), 17290. [Link]

- Role of the microbiota in inflammation-related related psychiatric disorders. (2025).

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Mechanisms of vagus nerve stimulation for the treatment of neurodevelopmental disorders: a focus on microglia and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Fursultiamine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. What is Fursultiamine used for? [synapse.patsnap.com]

- 7. In vitro Modelling of the Gut Brain Axis and Microbiome for Neurodegenerative Diseases | Culture Collections [culturecollections.org.uk]

- 8. Frontiers | Recent advances in biofabricated gut models to understand the gut-brain axis in neurological diseases [frontiersin.org]

- 9. Frontiers | Thiamine, gastrointestinal beriberi and acetylcholine signaling [frontiersin.org]

- 10. Frontiers | Organ-On-A-Chip in vitro Models of the Brain and the Blood-Brain Barrier and Their Value to Study the Microbiota-Gut-Brain Axis in Neurodegeneration [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 13. Protective Effects of Ferulic Acid against Heat Stress-Induced Intestinal Epithelial Barrier Dysfunction In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of the 16S rRNA sequencing analysis pipeline for studying in vitro communities of gut commensals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pureencapsulationspro.com [pureencapsulationspro.com]

- 20. The potential therapeutic approaches targeting gut health in myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS): a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical evidence of the link between gut microbiome and myalgic encephalomyelitis/chronic fatigue syndrome: a retrospective review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gut Microbiota Analysis Results Are Highly Dependent on the 16S rRNA Gene Target Region, Whereas the Impact of DNA Extraction Is Minor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of gut microbiota‐derived metabolites in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Neuroimmunomodulation of vagus nerve stimulation and the therapeutic implications [frontiersin.org]

Fursultiamine Hydrochloride and Its Impact on the Transcriptome: A Technical Guide to Gene Expression Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fursultiamine hydrochloride, a lipid-soluble derivative of thiamine (Vitamin B1), represents a significant advancement over its parent compound due to its enhanced bioavailability and superior ability to cross the blood-brain barrier.[1][2] Its therapeutic potential extends beyond simple vitamin replacement, with emerging evidence pointing to its role in modulating critical cellular processes such as energy metabolism, oxidative stress, and inflammation.[3][4] Understanding the precise molecular mechanisms underpinning these effects is paramount for its clinical development. This guide provides a comprehensive technical framework for researchers and drug development professionals to design, execute, and interpret robust gene expression studies. By elucidating the impact of fursultiamine on the transcriptome, we can uncover its mechanisms of action, identify novel therapeutic targets, and develop biomarkers for its efficacy. This document moves beyond standard protocols to explain the causal-driven logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to investigation.

PART 1: The Molecular Basis of Fursultiamine Action

Introduction to this compound

Thiamine is an essential nutrient, but its therapeutic use can be limited by its hydrophilic nature, which restricts its absorption and transport into target tissues.[1] Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide or TTFD) was engineered to overcome these limitations. Its lipophilicity allows for more efficient absorption from the gastrointestinal tract via passive diffusion and, critically, facilitates its passage across the blood-brain barrier, a key feature for its application in neurological disorders.[1][2]

Mechanism of Action: From Pro-drug to Potent Coenzyme

Once absorbed, fursultiamine is converted in the body to free thiamine, which is then rapidly phosphorylated to its active form, thiamine pyrophosphate (TPP).[1] TPP is an indispensable coenzyme for several key enzymes involved in cellular energy metabolism.[2][3] Its primary roles include:

-

Carbohydrate Metabolism: TPP is a cofactor for pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, two critical enzymes in the Krebs cycle responsible for ATP production.[2]

-

Pentose Phosphate Pathway (PPP): TPP is required for transketolase, an enzyme in the PPP that produces NADPH (a key cellular reductant) and precursors for nucleotide synthesis.[5]

Beyond its role in energy production, recent studies have revealed that fursultiamine exhibits potent antioxidant and anti-apoptotic properties. It has been shown to reduce the accumulation of mitochondrial reactive oxygen species (ROS) and prevent apoptotic cell death, suggesting a direct role in cellular protection.[3][6]

Known Impacts on Gene Expression

The downstream effects of fursultiamine are mediated, in large part, through the modulation of gene expression. Thiamine deficiency, the condition fursultiamine is designed to correct, provides significant insight into these transcriptional effects.

-

The "Pseudo-Hypoxic" Response: Thiamine deficiency leads to an accumulation of metabolic intermediates like pyruvate and lactate. These can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor, even under normal oxygen conditions.[7] This "pseudo-hypoxic" state triggers the expression of HIF-1α target genes, including glucose transporter-1 (GLUT1), vascular endothelial growth factor (VEGF), and the thiamine transporter SLC19A3, as the cell attempts to compensate for the metabolic crisis.[7]

-

Modulation of Inflammatory Pathways: Thiamine derivatives have been shown to ameliorate the overexpression of pro-inflammatory genes. In animal models of stress, treatment significantly reduces the expression of cytokines and inflammatory enzymes such as Il-1β, Tnf, c-Fos, and Cox-2.[4][8][9]

-

Regulation of Cancer-Related Genes: In oncological contexts, fursultiamine has been reported to inhibit the expression of key cancer stem cell transcription factors (OCT-4, SOX-2, NANOG) and ATP-binding cassette (ABC) transporters (ABCB1, ABCG2) that are associated with multi-drug resistance.[10][11]

Fursultiamine's Core Signaling Pathways

Caption: Fursultiamine's mechanism influencing key gene expression pathways.

PART 2: Designing a Robust Gene Expression Study for Fursultiamine

The Foundational Principle: A Clear Hypothesis

Every successful gene expression experiment begins not in the lab, but with a well-defined research question.[12][13] An ambiguous goal leads to ambiguous data. Instead of a broad objective like "see what fursultiamine does," a strong hypothesis provides direction for every subsequent choice.

-

Weak Hypothesis: "To study fursultiamine's effect on genes."

-

Strong Hypothesis: "To determine if fursultiamine (50 mg/kg) reverses the upregulation of hippocampal inflammatory gene expression (Tnf, Il-1β, Il-6) in a mouse model of cisplatin-induced neurotoxicity over a 24-hour period."

This specificity dictates the model system, treatment duration, target genes, and analytical approach.

Model System Selection: The Causality Behind the Choice

The choice of an experimental model is fundamental to the relevance of the findings.[12]

| Model System | Rationale for Use (Expertise) | Trustworthiness Considerations |

| Immortalized Cell Lines | Highly consistent and accessible; ideal for initial high-throughput screens, dose-response curves, and mechanistic pathway dissection.[12] | May lack the biological complexity of primary tissues. Results require validation in more relevant systems. |

| Primary Cells/Organoids | Offer higher biological relevance than cell lines. Patient-derived organoids can bridge the gap between in vitro and in vivo studies.[12] | Higher variability between preparations. Culture conditions can introduce artifacts. Require more complex handling. |

| Animal Models | Essential for studying systemic effects, pharmacokinetics, and complex physiological responses (e.g., neuroinflammation, behavior).[12] | Ethical considerations are paramount. Species differences can impact translatability. High cost and complexity. |

The decision must be guided by the hypothesis. To study neuroinflammation, an animal model is superior. To screen for novel anti-cancer targets, a panel of cancer cell lines may be the most efficient starting point.

Experimental Design: Ensuring Self-Validating Data

A robust design incorporates controls that validate the experiment internally.

-

Controls are Non-Negotiable:

-

Vehicle Control: Treats samples with the solvent used to dissolve fursultiamine (e.g., DMSO in PBS). This is critical to ensure that observed effects are from the compound itself, not the delivery vehicle.[12]

-

Untreated Control: A baseline to assess the health of the model system and the effect of the vehicle.

-

Positive Control (if applicable): A compound known to elicit a specific gene expression change, used to confirm the assay is working as expected.

-

-

Dose-Response and Time-Course: A single dose and time point provide a snapshot; multiple points reveal the dynamics of the response. A time-series analysis can distinguish between primary and secondary effects of the drug.[13][14]

-

Biological Replicates: These are distinct samples from the same experimental condition and are essential for statistical power.[12] A minimum of three biological replicates is standard, but for systems with high inherent variability (like animal models), increasing this number to 4-8 significantly enhances data reliability.[12]

High-Level Experimental Workflow

Caption: The three-phase workflow for a fursultiamine gene expression study.

PART 3: Core Methodologies for Gene Expression Analysis

Sample Preparation and Quality Control: The Unseen Pillar of Success

The validity of any gene expression data is contingent upon the quality of the starting material. Garbage in, garbage out. Careful attention to RNA extraction and QC is a self-validating step that prevents the waste of time and resources on compromised samples.[15]

Protocol: Total RNA Extraction from Cultured Cells

-

Cell Lysis: Aspirate cell culture medium. Add 1 mL of a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol) directly to the culture dish (per 10 cm dish). Pipette lysate up and down to homogenize.

-

Phase Separation: Transfer lysate to a microfuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases; RNA remains in the upper, aqueous phase.

-

RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

-

RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend in an appropriate volume of RNase-free water.

Critical Quality Control Metrics:

| QC Metric | Measurement Tool | Why It's Critical (Authoritative Grounding) | Ideal Value |

| RNA Integrity Number (RIN) | Bioanalyzer/TapeStation | Measures RNA degradation. A high RIN ensures that the RNA is intact, which is essential for accurate quantification, especially for full-length transcript analysis in RNA-Seq. | > 7.0 |

| Purity (A260/280 ratio) | Spectrophotometer (e.g., NanoDrop) | Assesses contamination by protein. Ratios below 1.8 indicate protein contamination, which can inhibit downstream enzymatic reactions like reverse transcription. | 1.8 - 2.1 |

| Purity (A260/230 ratio) | Spectrophotometer | Assesses contamination by residual solvents (e.g., phenol, guanidinium) from the extraction process. Low ratios can also inhibit enzymes. | > 1.8 |

| Concentration | Spectrophotometer/Qubit | Ensures sufficient input material for the chosen assay. Fluorometric methods (Qubit) are more accurate than spectrophotometry as they are specific to RNA. | Assay-dependent |

Method 1: Quantitative Real-Time PCR (qPCR) for Targeted Analysis

qPCR is the gold standard for accurately quantifying the expression of a small number of target genes. It is the ideal method for hypothesis testing and for validating findings from a larger screen like RNA-Seq.[15]

Protocol: Two-Step RT-qPCR

-

Reverse Transcription (RT):

-

In a sterile tube, combine 1 µg of total RNA, random hexamers, and dNTPs. Incubate at 65°C for 5 minutes to denature RNA secondary structures.

-

Transfer to ice. Add RT buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).

-

Incubate at 42-50°C for 60 minutes to synthesize complementary DNA (cDNA), followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA is the template for qPCR.

-

-

qPCR Setup:

-

Prepare a master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), a thermostable DNA polymerase, reaction buffer, and forward/reverse primers for your gene of interest.

-

Aliquot the master mix into qPCR plate wells.

-

Add diluted cDNA template to each well. Include no-template controls (NTC) to check for contamination and no-RT controls to check for genomic DNA contamination.

-

Seal the plate and run on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C denaturation, 40 cycles of 95°C and 60°C annealing/extension).

-

-

Data Analysis (ΔΔCt Method):

-

The instrument measures the cycle at which fluorescence crosses a threshold (Ct value). A lower Ct indicates higher initial template abundance.

-

Normalization: For each sample, calculate ΔCt = (Ct of Target Gene) - (Ct of Housekeeping Gene). This corrects for variations in RNA input. Crucially, the housekeeping gene (e.g., ACTB, GAPDH) must be validated to be stably expressed across your experimental conditions.

-

Relative Quantification: Calculate ΔΔCt = (ΔCt of Treated Sample) - (ΔCt of Control Sample).

-

Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

-

Table of Potential Target Genes for Fursultiamine Studies:

| Pathway | Gene Symbol | Function | Rationale for Analysis |

| Thiamine Metabolism | SLC19A3 | Thiamine Transporter 2 | Expression is induced by thiamine deficiency.[7] |

| Hypoxia/Metabolism | HIF1A | Hypoxia-Inducible Factor 1α | Master regulator of the pseudo-hypoxic response.[7] |

| VEGFA | Vascular Endothelial Growth Factor A | Key HIF-1α target gene.[7] | |

| Inflammation | TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine.[8][9] |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine.[9] | |

| Apoptosis/Stress | BCL2 | B-cell lymphoma 2 | Key anti-apoptotic protein.[3] |